Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and is often used as a core structure in drug design. The imidazo[1,2-a]pyridine scaffold is found in various pharmaceutical drugs, making it a privileged structure in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate is PDGFRA . PDGFRA, or Platelet-derived growth factor receptor A, is a cell surface tyrosine kinase receptor for members of the platelet-derived growth factor family. These growth factors are mitogens for cells of mesenchymal origin .
Mode of Action
The compound interacts with its target, PDGFRA, by binding to key residues such as Lys627 and Asp836 . This interaction can inhibit the kinase activity of PDGFRA, thereby preventing the receptor’s activation and subsequent signal transduction .
Biochemical Pathways
The inhibition of PDGFRA affects the PDGF signaling pathway , which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration . By inhibiting this pathway, the compound can potentially disrupt these processes, particularly in cancer cells where the pathway is often overactive .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The inhibition of PDGFRA by this compound can lead to anti-proliferative effects . In particular, it has been shown to exhibit cytotoxic activity against cancer cells . For instance, it can increase the number of cells in the G0/G1 phase and induce apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . For instance, the compound is typically stored at temperatures between 0-5°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to exhibit significant activity against multidrug-resistant tuberculosis . This suggests that Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate may also interact with enzymes, proteins, and other biomolecules in a meaningful way.
Cellular Effects
Related compounds have been found to exhibit cytotoxic activity against various human cancer cells . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been found to induce apoptosis in cancer cells . This suggests that this compound may also exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate, can be achieved through several methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This method often requires the use of metal catalysts such as copper, iron, gold, ruthenium, or palladium . Another approach involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines typically involve catalytic routes to assemble the scaffold. These methods often employ undesirable solvents and require high temperatures, high catalyst loading, and long reaction times . Recent advancements have focused on developing more efficient and environmentally friendly methods, such as metal-free and aqueous synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated products .
Scientific Research Applications
Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a core structure in the design of pharmaceutical drugs targeting various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate include other imidazo[1,2-a]pyridine derivatives such as:
- Zolimidine
- Zolpidem
- Rifaximin
Uniqueness
This compound is unique due to its specific functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its methoxy and carboxylate groups contribute to its unique properties compared to other imidazo[1,2-a]pyridine derivatives .
Biological Activity
Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C₁₁H₁₃N₃O₂
- Molecular Weight : Approximately 219.24 g/mol
- Structural Features : Contains an imidazo[1,2-a]pyridine ring system with a methoxy group at position 7 and a carboxylate group at position 2.
The primary biological activity of this compound is attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) , impacting the PDGF signaling pathway , which is crucial for cellular processes such as proliferation and migration.
Key Mechanisms:
- Binding Sites : The compound interacts with key residues such as Lys627 and Asp836 on PDGFRA.
- Biochemical Pathways : Inhibition of PDGFRA leads to anti-proliferative effects in various cell types, including cancer cells.
Biological Activity
This compound exhibits several biological activities that make it a candidate for further research:
- Anticancer Activity : It has shown promise in inhibiting cancer cell proliferation. For instance, studies have reported IC50 values in the low micromolar range against various cancer cell lines such as HeLa and MDA-MB-468 .
- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial and antiviral agent.
- Tuberculosis Treatment : Research indicates that derivatives of this compound may have activity against Mycobacterium tuberculosis.
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer properties of imidazo[1,2-a]pyridine derivatives reported that this compound exhibited significant cytotoxicity against several cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 100 | Induces apoptosis via caspase activation |
MDA-MB-468 | 200 | Inhibits PDGF signaling pathway |
A549 | 150 | Promotes G2/M phase cell cycle arrest |
Case Study 2: Antimicrobial Activity
In a screening for antimicrobial activity, this compound showed effective inhibition of bacterial growth against both Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to disruption of bacterial cell wall synthesis.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that its bioavailability is influenced by solubility and stability. Factors such as pH and the presence of transport proteins can also affect its absorption and distribution within biological systems.
Properties
IUPAC Name |
ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)9-7-13-5-4-8(15-2)6-10(13)12-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNZIGHGZZJKQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=CC2=N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.